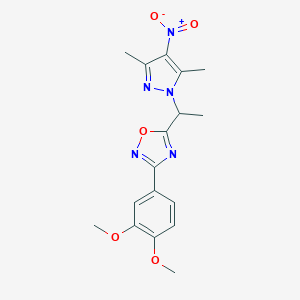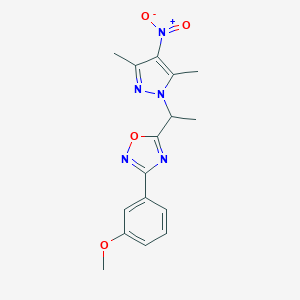![molecular formula C21H16BrFN4O2 B283942 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known to exhibit diverse biological activities.
作用機序
The mechanism of action of 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various enzymes and receptors. For example, it has been shown to inhibit CDK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets. Similarly, it inhibits GSK-3β by binding to its active site, thereby preventing the phosphorylation of its downstream targets. It also inhibits HDAC6 by binding to its catalytic domain, thereby preventing the deacetylation of its downstream targets.
Biochemical and Physiological Effects:
6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK2 and activating the p53 pathway. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting GSK-3β. Additionally, it has been shown to enhance memory and cognition in Alzheimer's disease mouse models by inhibiting HDAC6.
実験室実験の利点と制限
The advantages of using 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent inhibitory activity against various enzymes and receptors, its diverse biological activities, and its potential applications in drug discovery and development. However, its limitations include its complex synthesis method and its potential toxicity and side effects.
将来の方向性
There are several future directions for the research on 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include:
1. Further optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties.
2. Evaluation of its efficacy and safety in preclinical and clinical studies for various diseases, including cancer, Alzheimer's disease, and diabetes.
3. Identification of its downstream targets and elucidation of its molecular mechanism of action.
4. Development of novel drug delivery systems to enhance its bioavailability and tissue specificity.
5. Exploration of its potential applications in other fields, such as agriculture and material science.
合成法
The synthesis of 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process. The initial step involves the reaction of 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde with ethyl acetoacetate to form the corresponding pyrazoline intermediate. This intermediate is then subjected to cyclization with malononitrile in the presence of piperidine to form the pyrano[2,3-c]pyrazole ring system. The final step involves the introduction of an amino group at the 6th position of the pyrano[2,3-c]pyrazole ring system.
科学的研究の応用
6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK-3β), and histone deacetylase 6 (HDAC6). These enzymes and receptors are known to play crucial roles in various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
分子式 |
C21H16BrFN4O2 |
|---|---|
分子量 |
455.3 g/mol |
IUPAC名 |
6-amino-4-[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H16BrFN4O2/c1-11-18-19(16(9-24)20(25)29-21(18)27-26-11)15-8-13(22)5-6-17(15)28-10-12-3-2-4-14(23)7-12/h2-8,19H,10,25H2,1H3,(H,26,27) |
InChIキー |
MLGFESTVUUGUED-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F |
正規SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)




![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)